molecular formula C14H14BrN3O B13721869 Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone

Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone

Katalognummer: B13721869
Molekulargewicht: 320.18 g/mol
InChI-Schlüssel: SEAVRRMONLFBJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone is a complex organic compound that features a combination of azetidine, bromo, and pyrazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or copper, and reagents like hydrazine or bromine .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms might be employed to achieve efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone
  • **Azetidin-1-yl(3-chloro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone

Uniqueness

Azetidin-1-yl(3-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone is unique due to the presence of both azetidine and pyrazole rings, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C14H14BrN3O

Molekulargewicht

320.18 g/mol

IUPAC-Name

azetidin-1-yl-[3-bromo-5-(1-methylpyrazol-4-yl)phenyl]methanone

InChI

InChI=1S/C14H14BrN3O/c1-17-9-12(8-16-17)10-5-11(7-13(15)6-10)14(19)18-3-2-4-18/h5-9H,2-4H2,1H3

InChI-Schlüssel

SEAVRRMONLFBJR-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(=O)N3CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.